molecular formula C21H19NO4 B11312120 Ethyl 3-{[(8-methyl-1-benzoxepin-4-yl)carbonyl]amino}benzoate

Ethyl 3-{[(8-methyl-1-benzoxepin-4-yl)carbonyl]amino}benzoate

Cat. No.: B11312120
M. Wt: 349.4 g/mol
InChI Key: XHIMTJZADQCULR-UHFFFAOYSA-N
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Description

ETHYL 3-(8-METHYL-1-BENZOXEPINE-4-AMIDO)BENZOATE is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound belongs to the class of benzoxepines, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-(8-METHYL-1-BENZOXEPINE-4-AMIDO)BENZOATE typically involves a multi-step process. One common method includes the reaction of 8-methyl-1-benzoxepine-4-carboxylic acid with ethyl 3-aminobenzoate under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

ETHYL 3-(8-METHYL-1-BENZOXEPINE-4-AMIDO)BENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoxepine derivatives.

Scientific Research Applications

ETHYL 3-(8-METHYL-1-BENZOXEPINE-4-AMIDO)BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 3-(8-METHYL-1-BENZOXEPINE-4-AMIDO)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 3-(8-METHYL-1-BENZOXEPINE-4-AMIDO)BENZOATE is unique due to its specific benzoxepine core and the presence of both ethyl ester and amido functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H19NO4

Molecular Weight

349.4 g/mol

IUPAC Name

ethyl 3-[(8-methyl-1-benzoxepine-4-carbonyl)amino]benzoate

InChI

InChI=1S/C21H19NO4/c1-3-25-21(24)17-5-4-6-18(13-17)22-20(23)16-9-10-26-19-11-14(2)7-8-15(19)12-16/h4-13H,3H2,1-2H3,(H,22,23)

InChI Key

XHIMTJZADQCULR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=C(C=C(C=C3)C)OC=C2

Origin of Product

United States

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